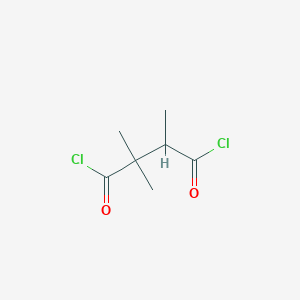
2,2,3-Trimethylbutanedioyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylbutanedioyl dichloride is an organic compound with the molecular formula C7H12Cl2O2 It is a derivative of butanedioic acid, where two chlorine atoms are attached to the carbon atoms at positions 2 and 3, and three methyl groups are attached to the carbon atoms at positions 2 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylbutanedioyl dichloride typically involves the chlorination of 2,2,3-trimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid groups to acyl chloride groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like thionyl chloride and phosphorus pentachloride.
化学反応の分析
Types of Reactions
2,2,3-Trimethylbutanedioyl dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-trimethylbutanedioic acid and hydrochloric acid.
Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
科学的研究の応用
2,2,3-Trimethylbutanedioyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the synthesis of polyesters and polyamides, which have applications in the production of plastics and fibers.
Material Science: The compound is used in the preparation of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,2,3-Trimethylbutanedioyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
2,2,3-Trimethylbutanedioyl dichloride can be compared with other similar compounds, such as:
2,2-Dimethylbutanedioyl dichloride: This compound has two methyl groups instead of three, leading to different reactivity and properties.
2,3-Dimethylbutanedioyl dichloride: The position of the methyl groups is different, affecting the compound’s steric and electronic properties.
2,2,4-Trimethylpentanedioyl dichloride: This compound has a longer carbon chain, resulting in different physical and chemical properties.
特性
CAS番号 |
113939-59-6 |
|---|---|
分子式 |
C7H10Cl2O2 |
分子量 |
197.06 g/mol |
IUPAC名 |
2,2,3-trimethylbutanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(5(8)10)7(2,3)6(9)11/h4H,1-3H3 |
InChIキー |
BUGNYMFEMBBAGD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)Cl)C(C)(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


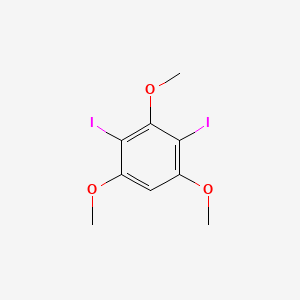

![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
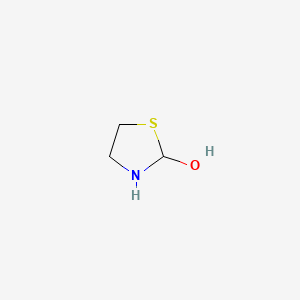
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

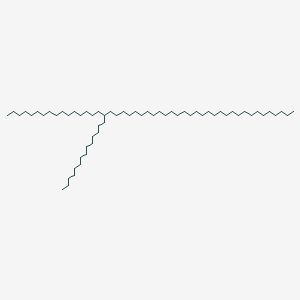
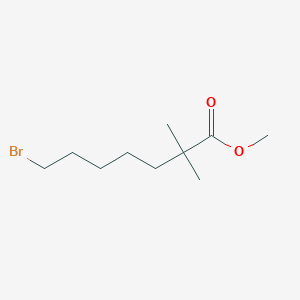
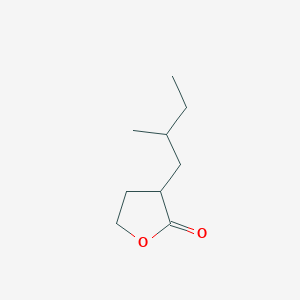
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
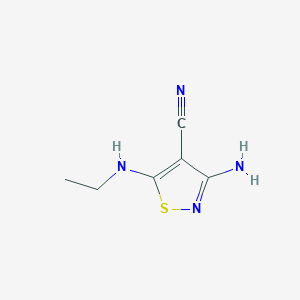


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
